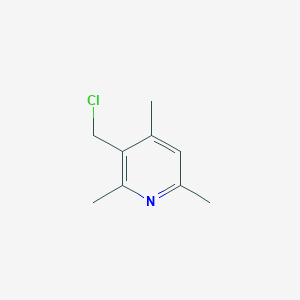

3-(Chloromethyl)-2,4,6-trimethylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-2,4,6-trimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-6-4-7(2)11-8(3)9(6)5-10/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDSUUZCWBPRBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CCl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloromethyl 2,4,6 Trimethylpyridine

Precursor-Based Chloromethylation Approaches

Precursor-based chloromethylation focuses on the direct introduction of a chloromethyl group onto a pre-existing substituted pyridine (B92270) ring. This approach is advantageous when the desired substitution pattern is already established in the starting material.

Direct Chloromethylation of Substituted Pyridines

Direct chloromethylation of aromatic rings is a well-established method for introducing a chloromethyl group. The Blanc chloromethylation, for instance, involves the reaction of an aromatic compound with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride wikipedia.org. This reaction proceeds via an electrophilic aromatic substitution mechanism.

While direct chloromethylation is common for many aromatic systems, its application to pyridine rings requires careful consideration of the ring's electronic properties. The electron-poor nature of the pyridine ring and the potential for N-coordination with the catalyst can complicate the reaction bohrium.com. For a substrate like 2,4,6-trimethylpyridine (B116444) (also known as collidine), the methyl groups activate the ring towards electrophilic substitution, making the reaction more feasible. The chloromethyl group would be directed to the 3- or 5-position, which are electronically favored for electrophilic attack in this substituted pyridine.

In some cases, modified conditions using chloromethyl methyl ether (MOMCl) can be employed, particularly for deactivated substrates wikipedia.org.

Mechanistic Considerations of Chloromethylation Reactions

The mechanism of chloromethylation under acidic conditions, such as in the Blanc reaction, involves the in-situ formation of a highly electrophilic species from formaldehyde and HCl wikipedia.org. The protonation of the formaldehyde carbonyl group by the acid catalyst makes the carbon atom significantly more electrophilic. This electrophile is then attacked by the π-electrons of the aromatic ring, leading to the formation of a benzyl alcohol intermediate after rearomatization. This alcohol is subsequently converted to the corresponding chloride in the presence of hydrogen chloride wikipedia.org.

The key steps of the mechanism are:

Protonation of formaldehyde.

Electrophilic attack by the aromatic ring.

Rearomatization to form a hydroxymethyl derivative.

Conversion of the alcohol to the chloride.

Alternative electrophiles, such as (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or chlorocarbenium cation (ClCH₂⁺), may also be involved, especially when strong Lewis acids like zinc chloride are used wikipedia.org.

Utilization of Chloromethyl Methyl Ether in Lewis Acid Catalyzed Syntheses

Chloromethyl methyl ether (CH₃OCH₂Cl) is a potent electrophile used for introducing the methoxymethyl (MOM) protecting group and for chloromethylation reactions wikipedia.org. It can be synthesized by reacting dimethoxymethane and acetyl chloride with a Lewis acid catalyst wikipedia.org. A classic method involves the reaction of formaldehyde, methanol, and hydrogen chloride wikipedia.orgorgsyn.org. Zinc(II) salts have been shown to be effective catalysts for the synthesis of chloromethyl methyl ether from acetals and acid halides, yielding the product in near-quantitative amounts organic-chemistry.orgnih.govresearchgate.net.

In the context of synthesizing 3-(chloromethyl)-2,4,6-trimethylpyridine, chloromethyl methyl ether can serve as the chloromethylating agent. The reaction with 2,4,6-trimethylpyridine would likely be catalyzed by a Lewis acid to facilitate the electrophilic substitution on the pyridine ring. This method is particularly useful for substrates that may not be suitable for the classical Blanc chloromethylation conditions wikipedia.org.

Multi-Step Synthesis Pathways from Simpler Pyridine Precursors

When direct chloromethylation is not feasible or does not provide the desired regioselectivity, multi-step synthetic pathways starting from simpler pyridine precursors are employed. These methods offer greater control over the final product's structure.

Functionalization of Pyridine Ring Systems for Directed Chloromethylation

The functionalization of pyridine rings is a crucial aspect of synthetic organic chemistry due to the prevalence of pyridine motifs in pharmaceuticals and agrochemicals nih.gov. Direct C-H functionalization of pyridines can be challenging due to the ring's electronic properties bohrium.comnih.gov. However, various strategies have been developed to achieve regioselective functionalization.

One approach involves the temporary conversion of the pyridine into a more reactive intermediate. For example, dearomatization-rearomatization sequences can be used to introduce functional groups at specific positions nih.gov. In the synthesis of this compound, a precursor could be functionalized at the 3-position with a group that can be later converted to a chloromethyl group. For instance, a Friedel-Crafts acylation reaction could introduce an acyl group at the 3-position, which can then be reduced to a hydroxymethyl group and subsequently chlorinated google.com.

Strategic N-Oxidation and Deoxygenation Sequences in Synthetic Routes

The formation of pyridine N-oxides is a powerful strategy for activating the pyridine ring towards both electrophilic and nucleophilic substitution wikipedia.orgresearchgate.net. The N-oxide group enhances the reactivity of the ring, particularly at the 2- and 4-positions wikipedia.orgresearchgate.net.

In a synthetic route towards this compound, N-oxidation of a suitable pyridine precursor can be a key step. For example, starting with 2,3-lutidine (2,3-dimethylpyridine), N-oxidation can be achieved using reagents like RuCl₃ and oxygen orientjchem.org. The resulting N-oxide is more susceptible to further functionalization.

After the desired substitutions are made on the pyridine N-oxide ring, the N-oxide can be deoxygenated to restore the pyridine ring. A variety of reagents can be used for deoxygenation, including palladium catalysts organic-chemistry.org. This N-oxidation/deoxygenation sequence allows for transformations that would be difficult to achieve on the parent pyridine. For instance, a methyl group at the 2-position of a pyridine N-oxide can be converted to an acetoxymethyl group with acetic anhydride, which can then be hydrolyzed and chlorinated to give a 2-chloromethyl pyridine derivative orientjchem.org. While this example illustrates functionalization at the 2-position, similar principles can be applied to direct functionalization at other positions through multi-step sequences.

Selective Chlorination Reagents and Conditions (e.g., Thionyl Chloride, Trichloroisocyanuric Acid)

The conversion of the hydroxymethyl group on the pyridine ring to a chloromethyl group is a pivotal step. The selection of the chlorinating agent directly impacts the reaction's efficiency, safety, and environmental profile.

Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and effective reagent for converting primary alcohols to their corresponding alkyl chlorides. masterorganicchemistry.com The reaction with a pyridine methanol derivative proceeds by converting the hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion. masterorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify product purification. masterorganicchemistry.com

For the synthesis of related compounds like 3-(chloromethyl)pyridine hydrochloride, a typical molar ratio of 3-pyridinemethanol to thionyl chloride is between 1:1.1 and 1:1.3. google.com However, the use of thionyl chloride, especially on a large scale, presents challenges. The reaction can be highly exothermic, and the reagent is toxic and reacts with water. wikipedia.orgresearchgate.net For industrial-scale synthesis, safety and environmental concerns necessitate procedural modifications. One developed solution involves using toluene as a solvent with a catalytic amount (e.g., 1% v/v) of dimethylformamide (DMF), which provides a safer and more controlled reaction environment compared to using thionyl chloride as both reagent and solvent. researchgate.net

Trichloroisocyanuric Acid (TCCA)

Trichloroisocyanuric acid (TCCA) has emerged as a safer and more efficient alternative to traditional chlorinating agents like chlorine gas or thionyl chloride. mdma.chacs.org It is a stable, solid reagent that is easier to handle and has a high content of available chlorine. enamine.netresearchgate.net TCCA is effective for the benzylic chlorination of pyridine derivatives, a transformation central to the synthesis of some pharmaceuticals. mdma.ch The reaction typically proceeds under mild conditions, and the byproduct, cyanuric acid, is a solid that can be easily removed by filtration. enamine.net The mechanism is believed to be ionic rather than radical, as the addition of radical starters often has no significant effect on the reaction. acs.org

Table 1: Comparison of Selective Chlorination Reagents

| Feature | Thionyl Chloride (SOCl₂) | Trichloroisocyanuric Acid (TCCA) |

|---|---|---|

| Physical State | Colorless liquid wikipedia.org | White granular solid enamine.net |

| Primary Use | Conversion of alcohols and carboxylic acids to chlorides masterorganicchemistry.com | Chlorination and oxidation reagent researchgate.net |

| Byproducts | SO₂ (gas), HCl (gas) masterorganicchemistry.com | Cyanuric acid (solid) enamine.net |

| Handling | Toxic, moisture-sensitive, corrosive wikipedia.org | Stable, safe for large-scale use mdma.chresearchgate.net |

| Reaction Conditions | Often requires heating; can be highly exothermic researchgate.netreddit.com | Generally mild conditions enamine.net |

| Industrial Scalability | Poses safety and environmental challenges researchgate.net | Attractive for industrial applications due to safety and easy handling researchgate.net |

Catalytic Hydrogenation and Subsequent Functionalization

Catalytic hydrogenation is a fundamental technique in heterocyclic chemistry, primarily used for the reduction of the pyridine ring to a piperidine ring. asianpubs.org This transformation is crucial for synthesizing a wide array of functionalized piperidines, which are important intermediates in pharmaceuticals. asianpubs.org

The synthesis of this compound begins with the pre-formed 2,4,6-trimethylpyridine ring. However, the synthesis of this core structure can itself involve catalytic processes. Once the trimethyl-substituted pyridine is obtained, a multi-step functionalization is required. This typically involves:

Introduction of a functional group at the 3-position.

Conversion of this group into a hydroxymethyl moiety.

Chlorination of the resulting alcohol as described previously.

Catalytic hydrogenation plays a role in the broader synthesis of complex pyridine derivatives. Various catalysts, including platinum oxide (PtO₂), rhodium, and palladium, are effective for the hydrogenation of substituted pyridines. asianpubs.orgnih.gov For instance, using PtO₂ as a catalyst in glacial acetic acid allows for the hydrogenation of pyridine substrates under hydrogen pressure to yield piperidine derivatives. asianpubs.org While not a direct step in converting the final precursor, this methodology is essential for creating the diverse library of substituted pyridine and piperidine building blocks from which complex targets are synthesized. nih.gov

Process Optimization and Green Chemistry Metrics in Synthesis

Optimizing the synthesis of this compound involves enhancing reaction efficiency, minimizing waste, and ensuring the process is scalable and safe. This aligns with the principles of green chemistry, which are increasingly important in industrial chemical production.

Continuous Flow Processes for Enhanced Yield and Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve hazardous reagents. mdpi.com In a flow reactor, small volumes of reactants are continuously mixed and reacted in a coil or microchip, allowing for precise control over parameters like temperature, pressure, and residence time. mdpi.com

The chlorination step using thionyl chloride is a prime candidate for implementation in a continuous flow system. The superior heat transfer capabilities of flow reactors can effectively manage the exothermicity of the reaction, preventing runaway reactions and the formation of byproducts. mdpi.com This enhanced control can lead to higher yields and purity. Furthermore, the enclosed nature of a flow system improves operator safety by minimizing exposure to toxic chemicals like SOCl₂. nih.gov The scalability of flow processes is another key advantage; production can be increased by running the system for longer periods or by "numbering up" (running multiple reactors in parallel) without re-optimizing the reaction conditions. mdpi.com

Atom Economy and Reaction Mass Efficiency Evaluations of Synthetic Routes

Atom economy is a key green chemistry metric that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu A higher atom economy signifies less waste generation.

The chlorination of (2,4,6-trimethylpyridin-3-yl)methanol can be evaluated using this metric to compare the efficiency of thionyl chloride and TCCA.

Reaction with Thionyl Chloride (SOCl₂): C₉H₁₃NO + SOCl₂ → C₉H₁₂ClN + SO₂ + HCl

Reaction with Trichloroisocyanuric Acid (TCCA): 3 C₉H₁₃NO + C₃Cl₃N₃O₃ → 3 C₉H₁₂ClN + C₃H₃N₃O₃

The theoretical atom economy for each route highlights a significant difference in efficiency.

Table 2: Atom Economy Analysis of Chlorination Methods

| Reagent | Molecular Formula of Reactants | Total Mass of Reactants (g/mol) | Mass of Atoms in Product (C₉H₁₂ClN) (g/mol) | Atom Economy (%) |

|---|---|---|---|---|

| Thionyl Chloride | C₉H₁₃NO + SOCl₂ | 167.22 + 118.97 = 286.19 | 185.67 | (185.67 / 286.19) * 100 = 64.9% |

| TCCA | 3(C₉H₁₃NO) + C₃Cl₃N₃O₃ | 3(167.22) + 232.41 = 734.07 | 3(185.67) = 557.01 | (557.01 / 734.07) * 100 = 75.9% |

The analysis shows that the route using TCCA has a significantly higher atom economy. This is because all three chlorine atoms from TCCA are utilized in forming the product, and the cyanuric acid byproduct incorporates the remaining atoms from the TCCA molecule. In contrast, the SOCl₂ reaction generates SO₂ and HCl as waste products, lowering its atom economy. scranton.edursc.org

Optimization of Reaction Parameters for Industrial Scale Synthesis

Scaling a synthesis from the laboratory to an industrial setting requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and consistency. researchgate.net For the synthesis of chlorinated pyridine derivatives, several factors are critical.

Solvent Choice: As identified in the synthesis of 2,3-bis(chloromethyl)pyridine hydrochloride, using thionyl chloride as the solvent is not readily scalable due to environmental and disposal issues. researchgate.net Switching to a more benign solvent like toluene is a key optimization. Toluene is less reactive and allows for better temperature control.

Catalyst Use: The addition of a catalyst, such as DMF, can significantly accelerate the reaction with thionyl chloride, allowing the process to run under milder conditions and reducing the potential for side reactions. researchgate.net

Temperature and Reagent Control: Chlorination reactions are often exothermic. On an industrial scale, precise control of the reaction temperature is crucial to prevent overheating, which can lead to decreased yield and the formation of impurities. This is managed by controlling the rate of reagent addition and using efficient cooling systems.

Work-up and Purification: The purification process must also be optimized for scale. The choice of a solvent system that facilitates easy removal of byproducts and isolation of the final product is essential. For instance, the formation of a solid byproduct like cyanuric acid (from TCCA) can be advantageous at scale, as it can be removed by simple filtration. enamine.net

Scientific Literature on this compound Reactivity Remains Scarce

The chloromethyl group attached to the pyridine ring is an activated site, analogous to a benzylic halide, and is expected to be susceptible to nucleophilic substitution reactions. The general reactivity would likely proceed via an S(_N)2 or S(_N)1 mechanism, depending on the nucleophile, solvent, and other reaction conditions. The steric hindrance from the two ortho-methyl groups on the pyridine ring could influence the reaction rate and mechanism. However, without specific experimental data, any detailed discussion remains speculative.

Similarly, information regarding radical reaction pathways involving this compound is not detailed in the current body of scientific literature. While benzylic-type halides can undergo radical reactions, for instance, through homolytic cleavage of the carbon-chlorine bond initiated by heat or light, specific applications or mechanistic studies for this compound have not been reported.

Due to the absence of specific research findings, data on reaction conditions, selectivity, yields, and mechanistic details for the reactions of this compound with amine, thiol, and alcohol nucleophiles, as well as with nitrogen-containing heterocycles like substituted benzimidazoles, could not be compiled. Consequently, a detailed article adhering to the requested scientific rigor and structure cannot be generated at this time. Further experimental investigation into the chemical properties of this compound is required to fill this gap in the chemical literature.

Reactivity and Mechanistic Investigations of 3 Chloromethyl 2,4,6 Trimethylpyridine

Radical Reaction Pathways and Applications

Exploration of Radical Cyclization Reactions

Radical cyclization reactions are powerful tools in organic synthesis for the construction of cyclic molecules via radical intermediates. wikipedia.org These reactions typically involve three main steps: the generation of a radical, an intramolecular cyclization step, and a final step to quench the cyclized radical. wikipedia.org The success of a radical cyclization depends on the selective generation of a radical and the kinetics of the cyclization relative to other potential side reactions. wikipedia.org

In the context of 3-(chloromethyl)-2,4,6-trimethylpyridine, the chloromethyl group serves as a precursor for a primary radical. This radical can be generated under various conditions, for instance, using tin hydrides like tributyltin hydride (Bu3SnH) with a radical initiator such as azobisisobutyronitrile (AIBN). Once formed, the radical can undergo cyclization if a suitable radical acceptor, such as an alkene or alkyne, is present elsewhere in the molecule.

The regioselectivity of the cyclization is often governed by Baldwin's rules, with 5-exo cyclizations being kinetically favored for hexenyl radicals. The presence of substituents on the radical precursor can influence the stereoselectivity of the ring closure. wikipedia.org For instance, alkyl substituents can enhance the selectivity for 5-exo closure. wikipedia.org

| Radical Cyclization Overview | |

| Key Steps | 1. Radical Generation2. Intramolecular Cyclization3. Radical Quenching |

| Common Reagents | Tributyltin hydride (Bu3SnH), AIBN |

| Regioselectivity | Generally follows Baldwin's rules (e.g., 5-exo favored) |

| Influencing Factors | Substituents on the precursor can affect stereoselectivity |

Atom Transfer Radical Cyclization (ATRC) Potentials

Atom Transfer Radical Cyclization (ATRC) is a subset of radical cyclizations that has gained prominence due to its milder reaction conditions and the use of catalytic amounts of transition metals, often copper complexes. researchgate.netmdpi.com This method provides an environmentally friendlier route to various building blocks. mdpi.com In a typical ATRC process, a halogen atom is reversibly transferred from the substrate to a transition metal complex, generating a radical intermediate that can then cyclize. researchgate.net

For this compound, the chloromethyl group is a suitable handle for initiating an ATRC reaction. In the presence of a copper(I) catalyst, a chlorine atom can be abstracted to form a pyridyl-methyl radical. If the molecule is appropriately functionalized with an unsaturated moiety, this radical can undergo an intramolecular cyclization. The resulting cyclized radical is then quenched by transferring a halogen atom from the oxidized copper(II) complex, regenerating the copper(I) catalyst and forming the final product.

The efficiency and selectivity of ATRC can be influenced by several factors, including the nature of the catalyst, the solvent, and the structure of the substrate. For example, the use of different ligands for the copper catalyst can modulate its reactivity and selectivity.

| ATRC Process for this compound | |

| Initiation | Abstraction of Cl atom by a Cu(I) complex to form a radical. |

| Propagation | Intramolecular cyclization of the generated radical. |

| Termination | The cyclized radical is quenched by a Cu(II) complex, regenerating the Cu(I) catalyst. |

| Advantages | Catalytic use of transition metals, milder conditions. |

Oxidative and Reductive Transformations of the Compound and its Derivatives

The chemical structure of this compound allows for various oxidative and reductive transformations targeting either the pyridine (B92270) nitrogen or the chloromethyl group.

Selective Oxidation of Pyridine Nitrogen for N-Oxide Formation

The nitrogen atom of the pyridine ring can be selectively oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. The N-O bond in pyridine N-oxides is a unique functionality that can act as an electron donor and influence the reactivity of the entire molecule. arkat-usa.org

Various oxidizing agents can be employed for this purpose, including hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (MCPBA), and potassium hydrogen persulfate (Oxone®). arkat-usa.orgorgsyn.org The choice of oxidant can be crucial to achieve high yields and chemoselectivity, especially given the presence of the oxidizable methyl groups and the reactive chloromethyl group. arkat-usa.org For pyridines bearing alkyl substituents, the conversion to N-oxides is generally efficient. arkat-usa.org Catalytic methods, for instance using methyltrioxorhenium (MTO) with hydrogen peroxide, have also been developed for the efficient N-oxidation of substituted pyridines. arkat-usa.orgthieme-connect.de

| Oxidizing Agents for Pyridine N-Oxidation | |

| m-Chloroperoxybenzoic acid (MCPBA) | A common and effective oxidant. |

| Hydrogen Peroxide / Acetic Acid | A classic method, though reaction times can be variable. orgsyn.org |

| Potassium Hydrogen Persulfate (Oxone®) | An inexpensive and effective alternative to MCPBA. orgsyn.org |

| Methyltrioxorhenium (MTO) / H2O2 | A catalytic system that provides high yields. arkat-usa.org |

Reductive Transformations of the Chloromethyl Moiety

The chloromethyl group is susceptible to reductive transformations. A common reaction is the reductive dehalogenation to replace the chlorine atom with a hydrogen atom, effectively converting the chloromethyl group into a methyl group. This can be achieved using various reducing agents, including catalytic hydrogenation or hydride reagents.

Another important reductive transformation is the conversion of the chloromethyl group into a hydroxymethyl group via an SN2 reaction with a hydroxide source, followed by reduction if necessary, or directly through reductive coupling reactions. The choice of reducing agent and reaction conditions is critical to ensure selectivity and avoid undesired side reactions on the pyridine ring or the other methyl substituents.

Rearrangement Reactions

Chloromethyl-substituted heterocyclic compounds can undergo various rearrangement reactions, often promoted by heat or the presence of a catalyst. rsc.orgrsc.org These rearrangements can lead to the formation of new ring systems or the migration of substituents. For instance, treatment of 3,5-diacetyl-4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine with water leads to a rearrangement product, a dihydrofuran derivative. rsc.org

In the case of this compound, the presence of the chloromethyl group adjacent to a substituted pyridine ring could potentially lead to interesting rearrangement pathways. For example, under certain conditions, a Sommelet-Hauser or a Stevens-type rearrangement could be envisioned if the chloromethyl group is first converted to a quaternary ammonium (B1175870) salt. Cationic rearrangements, such as Wagner-Meerwein rearrangements, are also a possibility if a carbocation is formed at the methylene (B1212753) carbon. msu.edu The specific products of such rearrangements would be highly dependent on the reaction conditions and the nature of any additional reagents present.

Synthesis of Advanced Derivatives and Analogues

Structural Modifications of the Pyridine (B92270) Ring System

Modifications to the pyridine ring itself are crucial for fine-tuning the electronic and steric properties of the molecule. These changes are typically achieved through the introduction of new substituents or by altering the nature of the pyridine nitrogen via N-oxidation.

The introduction of electron-donating or electron-withdrawing groups onto the pyridine ring can significantly alter its reactivity and potential applications. Syntheses of related substituted pyridine compounds illustrate viable pathways for these modifications.

For instance, the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate for pharmaceuticals, demonstrates a robust method for incorporating a methylsulfonyl group. orientjchem.orgresearchgate.net This multi-step process often begins with a more readily available pyridine derivative, such as 2,3-lutidine, which undergoes N-oxidation. orientjchem.orgresearchgate.net The resulting N-oxide is then treated to introduce a methylthio group, which is subsequently oxidized to the target methylsulfonyl group using an oxidizing agent like hydrogen peroxide. orientjchem.org The final step involves the chlorination of a methyl group on the ring to yield the chloromethyl functionality. orientjchem.orgresearchgate.net

The key steps in a representative synthesis for introducing a methylsulfonyl group are outlined below.

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

| 1 | 2,3-Lutidine | RuCl₃·3H₂O, Oxygen | 2,3-Lutidine-N-oxide | Activation of the pyridine ring |

| 2 | 2,3-Lutidine-N-oxide | NaSH, Methyl iodide | 2,3-Dimethyl-4-(methylthio)pyridine-N-oxide | Introduction of the thioether precursor |

| 3 | 2,3-Dimethyl-4-(methylthio)pyridine-N-oxide | 30% H₂O₂ | 2,3-Dimethyl-4-(methylsulfonyl)pyridine-N-oxide | Oxidation to the sulfone |

| 4 | 2,3-Dimethyl-4-(methylsulfonyl)pyridine-N-oxide | RuCl₃·H₂O | 2,3-Dimethyl-4-(methylsulfonyl)pyridine | Deoxygenation of the N-oxide |

| 5 | 2,3-Dimethyl-4-(methylsulfonyl)pyridine | Trichloroisocyanuric acid | 2-(Chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine | Allylic chlorination to form the final product |

This table is based on synthetic strategies for related compounds and illustrates a potential pathway. orientjchem.orgresearchgate.net

Similarly, the incorporation of a methoxy group has been demonstrated in the synthesis of 4-chloro-3-methoxy-2-methyl-pyridine. scispace.comgoogle.com Such syntheses can start from precursors like 3-methoxy-2-methyl-4-pyranone, which undergoes a reaction with phosphorus oxychloride to form the chlorinated pyridine derivative. scispace.comgoogle.com

The conversion of the pyridine nitrogen to a pyridine-N-oxide is a fundamental strategy for modifying the reactivity of the aromatic ring. wikipedia.orgscripps.edu The N-oxide group alters the electron distribution in the ring, making the C2 and C4 positions more susceptible to both nucleophilic and electrophilic attack. wikipedia.orgscripps.edu

The synthesis of pyridine-N-oxides is typically achieved by treating the parent pyridine with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid) or hydrogen peroxide in acetic acid. wikipedia.orggoogle.comnih.gov

Key aspects of Pyridine-N-Oxide chemistry include:

Activation: The N-oxide functionality activates the pyridine ring, facilitating substitution reactions that are difficult to achieve with the parent pyridine. wikipedia.org

Directing Group: It directs incoming electrophiles and nucleophiles preferentially to the 2- and 4-positions. For example, treatment of a pyridine-N-oxide with phosphorus oxychloride can yield 2- and 4-chloropyridines. wikipedia.org

Removable Intermediate: A crucial advantage of this method is that the N-oxide group can be readily removed through deoxygenation using reagents like zinc dust or RuCl₃, restoring the pyridine ring. orientjchem.orgwikipedia.org

In the context of synthesizing complex derivatives, the N-oxidation of a trimethylpyridine precursor is a key intermediate step. orientjchem.orgresearchgate.net As shown in the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, the initial N-oxidation of 2,3-lutidine is critical for the subsequent introduction of the methylthio group at the 4-position. orientjchem.orgresearchgate.net This highlights the role of pyridine-N-oxides as indispensable intermediates for constructing highly substituted pyridine systems.

Formation of Polycyclic and Fused Heterocyclic Systems

The reactive chloromethyl group and the nucleophilic pyridine nitrogen of 3-(Chloromethyl)-2,4,6-trimethylpyridine serve as handles for building more complex polycyclic and fused ring systems.

Quaternary ammonium (B1175870) salts (QAS) are a class of compounds widely used as catalysts, surfactants, and antimicrobial agents. srce.hrnih.gov The synthesis of QAS from this compound can be envisioned through two primary routes:

Alkylation using the Chloromethyl Group: The chloromethyl group is an excellent electrophile that can alkylate tertiary amines or other nitrogen-containing heterocycles. This reaction forms a new quaternary ammonium center. Studies on the quaternization of trioctylamine with chloromethyl trimethoxysilane show that the disappearance of the -CH₂Cl signal in ¹³C-NMR spectra confirms the formation of the quaternary salt. mdpi.com

Quaternization of the Pyridine Nitrogen: The nitrogen atom of the pyridine ring is nucleophilic and can react with various alkylating agents to form a pyridinium salt. For example, the parent compound 2,4,6-trimethylpyridine (B116444) (collidine) readily reacts to form salts such as bis(2,4,6-trimethylpyridine)iodine(I) hexafluorophosphate (B91526). orgsyn.org

The general reaction for the formation of a pyridinium salt is shown below:

| Reactant 1 | Reactant 2 (Alkylating Agent) | Solvent | Product |

| Pyridine Derivative | Alkyl Halide (e.g., R-Br) | Acetonitrile (B52724) or DMF | N-Alkyl Pyridinium Halide |

| 2,4,6-Trimethylpyridine | Silver Nitrate, Potassium Hexafluorophosphate | Water | Bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate |

This table provides generalized and specific examples of quaternization reactions involving pyridine rings. srce.hrorgsyn.org

Microwave-assisted synthesis has emerged as an efficient method for producing QAS, often resulting in reduced reaction times and higher yields compared to conventional heating. nih.gov

Ring annulation is a powerful strategy for constructing fused ring systems. The Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation, is a classic method for forming a six-membered ring onto an existing molecular framework. masterorganicchemistry.comwikipedia.org A derivative of this compound could potentially be elaborated to contain a ketone or enolate functionality, allowing it to participate as a substrate in a Robinson annulation to build a fused carbocyclic ring. wikipedia.orgyoutube.com

The synthesis of fused heterocyclic rings, such as oxazines, is also of significant interest. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. The formation of an oxazine ring typically involves the cyclization of a precursor containing appropriately positioned hydroxyl and amino functionalities, or their synthetic equivalents. A derivative of this compound could be functionalized—for example, by converting the chloromethyl group to a hydroxymethyl or aminomethyl group—to serve as a building block in the synthesis of a fused pyridyloxazine system. researchgate.net

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the fields of medicinal chemistry and materials science. While this compound is achiral, it can be used as a scaffold for the stereoselective synthesis of chiral derivatives.

Strategies to achieve this include:

Reaction with Chiral Nucleophiles: The electrophilic chloromethyl group can react with a chiral alcohol, amine, or other nucleophile. This reaction attaches a chiral side chain to the pyridine core, with the stereocenter located on the newly introduced fragment.

Asymmetric Catalysis: A prochiral derivative of the starting material could be subjected to an asymmetric reaction. For instance, if the pyridine ring were part of a substrate in an enantioselective Robinson annulation, a chiral catalyst like L-proline could be used to control the stereochemical outcome of the ring formation. wikipedia.org

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a derivative of the molecule to direct the stereochemical course of a subsequent reaction, after which the auxiliary is removed.

Chiral Pyridine-N-Oxide Ligands: Pyridine-N-oxides have been successfully employed as chiral ligands in organocatalysis. scripps.edu This suggests that a chiral derivative of this compound-N-oxide could be synthesized and used to induce enantioselectivity in various chemical transformations.

Synthesis of Chloromethyl Ketones and their Derivatives

The transformation of this compound into a corresponding chloromethyl ketone, specifically 2-chloro-1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one, can be envisioned through a series of well-understood organic reactions. The most plausible pathway involves a carbon chain extension followed by functional group manipulations, drawing parallels from the Arndt-Eistert homologation.

Hypothetical Synthetic Pathway:

A feasible, albeit multi-step, synthetic route is outlined below. This pathway commences with a nucleophilic substitution on the starting material, followed by hydrolysis, and culminating in a variation of the Arndt-Eistert synthesis.

Nucleophilic Substitution with Cyanide: The initial step involves the reaction of this compound with a cyanide salt, such as sodium cyanide, to yield 2-(2,4,6-trimethylpyridin-3-yl)acetonitrile. This is a standard nucleophilic substitution reaction where the chloride is displaced by the cyanide ion.

Hydrolysis of the Nitrile: The resulting pyridylacetonitrile can then be hydrolyzed to the corresponding carboxylic acid, (2,4,6-trimethylpyridin-3-yl)acetic acid. This is typically achieved under acidic or basic conditions.

Formation of the Acid Chloride: The carboxylic acid is then converted to its more reactive acid chloride derivative, (2,4,6-trimethylpyridin-3-yl)acetyl chloride, using a chlorinating agent like thionyl chloride or oxalyl chloride.

Reaction with Diazomethane: The acid chloride is reacted with diazomethane to form a diazomethyl ketone. This reaction is a key step in the Arndt-Eistert synthesis.

Formation of the Chloromethyl Ketone: Finally, the diazomethyl ketone is treated with hydrogen chloride to produce the target chloromethyl ketone, 2-chloro-1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one.

Interactive Data Table: Proposed Synthesis of 2-chloro-1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one

| Step | Reactant | Reagent(s) | Product | Reaction Type |

| 1 | This compound | Sodium Cyanide (NaCN) | 2-(2,4,6-Trimethylpyridin-3-yl)acetonitrile | Nucleophilic Substitution |

| 2 | 2-(2,4,6-Trimethylpyridin-3-yl)acetonitrile | H₃O⁺ (aq) / Heat | (2,4,6-Trimethylpyridin-3-yl)acetic acid | Nitrile Hydrolysis |

| 3 | (2,4,6-Trimethylpyridin-3-yl)acetic acid | Thionyl Chloride (SOCl₂) | (2,4,6-Trimethylpyridin-3-yl)acetyl chloride | Acyl Chloride Formation |

| 4 | (2,4,6-Trimethylpyridin-3-yl)acetyl chloride | Diazomethane (CH₂N₂) | 2-Diazo-1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one | Acylation of Diazomethane |

| 5 | 2-Diazo-1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one | Hydrogen Chloride (HCl) | 2-Chloro-1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one | Halogenation |

Derivatives of Chloromethyl Ketones:

Chloromethyl ketones are versatile intermediates that can be used to synthesize a variety of other compounds, primarily through nucleophilic substitution at the carbon bearing the chlorine atom.

Synthesis of α-Amino Ketones: The reaction of 2-chloro-1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one with various primary or secondary amines would yield the corresponding α-amino ketones. These reactions typically proceed via a nucleophilic substitution mechanism.

Synthesis of α-Thio Ketones: Similarly, reaction with thiols or thiolate salts would lead to the formation of α-thio ketones.

Interactive Data Table: Synthesis of Derivatives from 2-chloro-1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one

| Derivative Type | Nucleophile | Product |

| α-Amino Ketone | Ammonia (NH₃) | 2-Amino-1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one |

| α-Amino Ketone | Diethylamine ((C₂H₅)₂NH) | 2-(Diethylamino)-1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one |

| α-Thio Ketone | Ethanethiol (C₂H₅SH) | 2-(Ethylthio)-1-(2,4,6-trimethylpyridin-3-yl)ethan-1-one |

Applications in Advanced Organic Synthesis

As a Precursor for Complex Heterocyclic Scaffolds

The pyridine (B92270) nucleus is a cornerstone in medicinal chemistry and materials science. Functionalized pyridines like 3-(Chloromethyl)-2,4,6-trimethylpyridine serve as key starting materials for synthesizing more elaborate heterocyclic systems through the reaction of the chloromethyl group or modification of the pyridine ring itself.

Building Block for Pharmaceutical Intermediates (e.g., Omeprazole Precursors)

Substituted pyridines are fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, isomers and analogues of trimethylpyridine are crucial intermediates in the production of proton pump inhibitors. A notable example is the synthesis of precursors for Omeprazole, which relies on appropriately substituted pyridine scaffolds.

A patented method highlights the importance of trimethylpyridine derivatives in creating such therapeutic agents. The process involves the preparation of 2,3,5-trimethylpyridine, which serves as a key starting material for Omeprazole. google.com The synthesis pathway for these precursors often involves multi-step reactions where the pyridine core is assembled and functionalized. For example, a related compound, 4-chloro-2,3,5-trimethylpyridine, can be converted to the corresponding 4-methoxy derivative, a direct precursor in the synthesis of certain pharmaceuticals. google.com The table below outlines a typical reaction for a related precursor.

Table 1: Synthesis of an Omeprazole Precursor Analogue

| Reactant | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-chloro-2,3,5-trimethylpyridine | Sodium methoxide | Dimethylsulfoxide (DMSO) | 55-60°C, 8 hours | 4-methoxy-2,3,5-trimethylpyridine | Not specified | google.com |

The chloromethyl group in this compound provides a reactive handle for similar synthetic transformations, allowing for its incorporation into larger, biologically active molecules.

Utilization in Agrochemical Synthesis

The application of pyridine derivatives is also widespread in the agrochemical industry. Trifluoromethylpyridines, for example, are key structural motifs in many modern herbicides and pesticides. The synthesis of these agrochemicals often starts from functionalized pyridine intermediates. While the direct use of this compound is not prominently featured in available literature, its structural elements are relevant. The development of potent agrochemicals frequently involves the strategic functionalization of pyridine rings to optimize biological activity and environmental stability.

Role in Cross-Coupling Methodologies

Cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of complex organic molecules, including biaryls and other conjugated systems. The halogenated and functionalized nature of this compound and its analogues makes them suitable substrates for these powerful bond-forming reactions.

Suzuki Cross-Coupling Reactions of Analogues and Related Pyridine Derivatives

The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between organohalides and boronic acids, is a cornerstone of modern organic synthesis. wikipedia.org This reaction is particularly valuable for creating biaryl structures present in many pharmaceuticals and materials. researchgate.net While the direct Suzuki coupling of this compound is not widely reported, extensive research on its analogues, such as chloropyridines and bromopyridines, demonstrates the feasibility and utility of this approach. researchgate.netnih.govorganic-chemistry.org

The reactivity in Suzuki coupling depends on the nature of the halide, with the general trend being I > Br > Cl. libretexts.org Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the coupling of less reactive aryl chlorides. libretexts.org A study on the regioselective Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids illustrates the controlled synthesis of highly substituted arylpyridines. nih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling of a Pyridine Analogue

| Pyridine Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Triarylpyridine | nih.gov |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | Dioxane | Aminobiaryl | organic-chemistry.org |

These examples show that the pyridine core, even when sterically hindered with methyl groups, can be effectively functionalized using palladium-catalyzed cross-coupling reactions.

Chemoselective Functionalization Strategies Using Palladium Catalysis

Palladium-catalyzed reactions are crucial for the selective functionalization of C-H bonds, offering a more atom-economical alternative to traditional cross-coupling with pre-halogenated substrates. nih.govresearchgate.net This approach allows for the direct formation of C-C, C-N, or C-O bonds. For pyridine derivatives, palladium catalysis can achieve highly regioselective C-H activation, often directed by the nitrogen atom in the ring or other functional groups. rsc.orgnih.gov

Strategies for the direct arylation or alkenylation of pyridine N-oxides, for example, proceed with high selectivity for the ortho position. nih.gov Such transformations showcase the power of palladium catalysis to functionalize specific positions on the pyridine ring, even in the presence of multiple C-H bonds. While specific studies on this compound are lacking, the principles of palladium-catalyzed C-H activation are broadly applicable and represent a powerful strategy for its derivatization. nih.govrsc.org The presence of the chloromethyl group offers a site for traditional nucleophilic substitution, while the ring's C-H bonds are potential sites for direct functionalization, allowing for orthogonal chemical modifications.

Enabling Reagent in the Development of Functional Materials and Specialty Chemicals

The incorporation of substituted pyridine units into polymers and other materials can impart desirable properties, such as thermal stability, conductivity, or specific binding capabilities. The unfunctionalized parent compound, 2,4,6-trimethylpyridine (B116444) (also known as s-collidine), is widely used in organic synthesis as a sterically hindered non-nucleophilic base. wikipedia.org It is employed, for example, in dehydrohalogenation reactions where it scavenges the hydrogen halide formed. wikipedia.org

The bifunctionality of this compound—possessing both a basic pyridine nitrogen and a reactive chloromethyl side chain—makes it a candidate for creating specialized monomers or functional additives. The chloromethyl group can be used to graft the molecule onto polymer backbones or surfaces, while the pyridine ring can serve as a ligand for metal coordination or as a site for further chemical elaboration. However, specific applications of this compound in the synthesis of functional materials or as a specialty chemical are not well-documented in current literature.

Applications in Peptide Synthesis Methodologies

In the intricate process of peptide synthesis, the prevention of racemization, particularly at the C-terminal amino acid, is of paramount importance to ensure the optical purity of the final peptide. The choice of base is critical in minimizing this side reaction. Sterically hindered, non-nucleophilic bases are often preferred for this purpose.

Research has shown that 2,4,6-trimethylpyridine (collidine) is an effective base for minimizing epimerization during solid-phase peptide synthesis (SPPS). rsc.org In a study on the synthesis of peptide nucleic acid (PNA) analogs, it was found that using (7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) as the coupling agent in combination with 2,4,6-trimethylpyridine as the base significantly reduced racemization. rsc.org The bulky methyl groups at the 2- and 6-positions of collidine hinder its ability to act as a nucleophile, while its basicity is sufficient to facilitate the coupling reaction.

While there is no direct literature on the use of this compound as a coupling reagent itself, its structural similarity to other reagents used in peptide synthesis is noteworthy. Peptide coupling reagents are often based on activating groups that facilitate the formation of an amide bond. For instance, reagents like HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporate a chlorinated heterocyclic moiety to enhance reactivity. peptide.comsigmaaldrich.com The chloromethyl group on this compound could potentially be functionalized to create novel coupling reagents or be used to anchor the trimethylpyridine moiety to a solid support for use in SPPS.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 2,4,6-Trimethylpyridine (2,4,6-Collidine) |

| 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride |

| 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine |

| Thionyl chloride |

| Toluene |

| 2,3,4,6-Tetramethylpyridine |

| Carbon tetrachloride |

| Sodium carbonate |

| 3-(Chloromethyl)pyridine hydrochloride |

| 3-Methylpyridine (B133936) |

| 3-Pyridinecarboxylic acid |

| 3-Pyridinemethanol |

| 2-Chloro-5-(chloromethyl)pyridine |

| (7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For 3-(Chloromethyl)-2,4,6-trimethylpyridine, DFT calculations, likely employing a basis set such as 6-311++G(d,p), would be instrumental in determining its optimized molecular structure. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

A theoretical study on the related molecule, 4-chloromethyl pyridine (B92270) hydrochloride, using the B3LYP functional with a 6-311++G(d,p) basis set, provides a template for the expected findings for this compound. ijcrt.org In such a study, the calculated geometric parameters would be compared with experimental data if available, for validation. For instance, the bond lengths between the carbon atoms of the pyridine ring are expected to be in the range of 1.39 Å to 1.40 Å, while the C-Cl bond would be slightly longer. ijcrt.org

The electronic structure, elucidated through DFT, includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Furthermore, the molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution and is invaluable for predicting sites of chemical reactivity. ijcrt.org The MEP map would indicate the regions of negative potential, typically associated with the nitrogen atom of the pyridine ring, making it a likely site for electrophilic attack. Conversely, positive potential regions would highlight areas susceptible to nucleophilic attack.

Table 1: Predicted Molecular Geometry Parameters for this compound (Analogous to 4-chloromethyl pyridine hydrochloride DFT study ijcrt.org)

| Parameter | Predicted Value (Å or °) |

| C-C (ring) | ~1.39 - 1.40 |

| C-N (ring) | ~1.34 |

| C-CH2Cl | ~1.51 |

| C-Cl | ~1.80 |

| C-C-N (angle) | ~123° |

| C-N-C (angle) | ~117° |

Note: These values are illustrative and based on typical DFT results for similar structures.

Computational Modeling for Spectroscopic Data Validation (e.g., NMR Chemical Shift Predictions)

Computational modeling is a powerful tool for predicting and validating spectroscopic data. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. ijcrt.org

Predicted ¹H and ¹³C NMR spectra are invaluable for confirming the molecular structure. ijcrt.org The calculated chemical shifts would be compared against experimentally obtained spectra for validation. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons, and the chloromethyl protons. Similarly, the ¹³C NMR spectrum would provide chemical shift values for each unique carbon atom in the molecule. Discrepancies between calculated and experimental spectra can often be rationalized by considering solvent effects, which can also be modeled computationally.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Proton | Predicted ¹H Chemical Shift (ppm) |

| C2, C6 (ring) | ~158 | H (ring) | ~7.0 |

| C4 (ring) | ~148 | CH₃ (C2, C6) | ~2.5 |

| C3, C5 (ring) | ~122 | CH₃ (C4) | ~2.3 |

| C (CH₃) | ~24 | CH₂Cl | ~4.6 |

Note: These are estimated values. Actual values would depend on the specific computational method and basis set used.

Mechanistic Insights via Quantum Chemical Simulations of Reaction Pathways

Quantum chemical simulations are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these simulations can map out the potential energy surfaces of its reactions, providing a detailed understanding of the reaction pathways.

A critical aspect of mechanistic studies is the identification and characterization of transition states. For reactions involving this compound, such as nucleophilic substitution at the chloromethyl group, quantum chemical calculations can locate the transition state structure connecting the reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For example, in a nucleophilic substitution reaction where a nucleophile attacks the chloromethyl group, the transition state would feature a partially formed bond between the nucleophile and the carbon atom, and a partially broken C-Cl bond. The calculated vibrational frequencies of the transition state structure would show a single imaginary frequency, confirming it as a true saddle point on the potential energy surface.

Quantum chemical simulations can provide detailed trajectories of nucleophilic attack. In the case of this compound, the chloromethyl group is a primary site for such attacks. Computational studies can model the approach of a nucleophile towards this group, revealing the preferred angle and distance of attack. A well-studied analogous reaction is the S_N2 reaction of chloromethane (B1201357) with a chloride ion, where quantum computing has been applied to describe the potential energy surface. arxiv.org Such studies show the energetic profile as the nucleophile approaches, forms a transition state, and displaces the leaving group. arxiv.org For this compound, the steric hindrance from the adjacent methyl groups on the pyridine ring would likely influence the trajectory of the incoming nucleophile, a factor that can be precisely modeled.

Reaction Kinetics Simulations and Process Design for Optimization

Advanced Analytical Methodologies in Research on 3 Chloromethyl 2,4,6 Trimethylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, including 3-(Chloromethyl)-2,4,6-trimethylpyridine. Through various NMR experiments, a detailed picture of the molecular framework and the spatial arrangement of atoms can be obtained.

One-Dimensional NMR Techniques (¹H and ¹³C NMR) for Primary Structural Assignment

One-dimensional NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides the fundamental information for determining the primary structure of this compound.

In the ¹H NMR spectrum of the parent compound, 2,4,6-trimethylpyridine (B116444) (collidine), the aromatic protons typically appear as a singlet, and the methyl protons also give rise to distinct signals. For this compound, the introduction of the chloromethyl group at the 3-position would lead to a more complex spectrum. The once-equivalent aromatic protons at the 3- and 5-positions would become distinct, and the methylene (B1212753) protons of the chloromethyl group would present a characteristic singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For 2,4,6-trimethylpyridine, distinct signals are observed for the different carbon atoms of the pyridine (B92270) ring and the methyl groups. The introduction of the chloromethyl group in this compound would result in an additional signal for the methylene carbon and would also influence the chemical shifts of the adjacent ring carbons due to its electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.5 | ~24 |

| C4-CH₃ | ~2.3 | ~21 |

| C6-CH₃ | ~2.5 | ~24 |

| C3-CH₂Cl | ~4.6 | ~45 |

| C5-H | ~7.0 | ~123 |

| C2 | - | ~158 |

| C3 | - | ~137 |

| C4 | - | ~148 |

| C5 | - | ~123 |

| C6 | - | ~156 |

Note: These are predicted values based on the analysis of related structures and are subject to variation based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, NOESY, TOCSY) for Spin System and Spatial Correlations

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals observed in 1D NMR and for probing through-bond and through-space correlations. spectrabase.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the molecular structure. For this compound, COSY would be used to confirm the connectivity between the aromatic proton and any coupled neighbors, although in this specific case, the aromatic proton is expected to be a singlet.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. charite.de In the context of this compound, NOESY experiments could reveal spatial proximities between the chloromethyl group protons and the methyl protons at the 2- and 4-positions, providing insights into the preferred orientation of the chloromethyl substituent.

Total Correlation Spectroscopy (TOCSY): TOCSY is an extension of COSY and reveals correlations between all protons within a spin system, not just immediate neighbors. This can be particularly useful in more complex derivatives where there are extended coupling networks.

Variable Temperature NMR for Conformational and Dynamic Studies

Variable temperature (VT) NMR is a powerful technique used to study dynamic processes such as conformational changes. spectrabase.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals, which can provide information about the energy barriers of these dynamic processes. For this compound, VT-NMR could be employed to study the rotational barrier of the chloromethyl group around the C3-C(H₂)Cl bond. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for the two methylene protons, which would coalesce into a single peak as the temperature is raised.

Mass Spectrometry for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 169/171 | [M]⁺ (Molecular ion) |

| 134 | [M - Cl]⁺ |

| 120 | [M - CH₂Cl]⁺ |

Note: The presence of chlorine would result in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis (e.g., FTIR, UV-Vis, Raman)

Spectroscopic techniques such as Fourier Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Raman spectroscopy are valuable for monitoring the progress of reactions involving this compound and for conducting kinetic studies.

FTIR Spectroscopy: FTIR is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching of the chloromethyl group. The IR spectrum of the related 2,4,6-trimethylpyridine hydrochloride shows characteristic peaks for the pyridine ring and methyl groups. orgsyn.org

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used to monitor reactions involving changes in conjugation or the introduction/removal of chromophores. The pyridine ring system of this compound gives rise to characteristic UV absorptions.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for studying symmetric vibrations and non-polar bonds.

These techniques can be used in real-time to follow the consumption of reactants and the formation of products in reactions involving this compound, allowing for the determination of reaction rates and mechanisms.

X-ray Diffraction for Solid-State Structural Confirmation and Conformational Analysis

While a crystal structure for this compound itself is not publicly available, the crystal structure of the parent compound, 2,4,6-trimethylpyridine, has been determined. nih.gov A crystal structure of this compound would definitively confirm the connectivity of the atoms and provide invaluable information about its solid-state conformation, including the orientation of the chloromethyl group relative to the pyridine ring and the intermolecular interactions that govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

The purity assessment and isolation of this compound and its derivatives are critical steps in their synthesis and characterization, ensuring the removal of starting materials, by-products, and other impurities. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for these purposes. Additionally, column chromatography is frequently employed for the preparative-scale isolation of these compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pyridine derivatives. For compounds like this compound, which possess a basic nitrogen atom and a halogenated functional group, reversed-phase HPLC is a common approach.

Research Findings:

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as other chloromethylated pyridines, provide valuable insights into suitable analytical conditions. For instance, a sensitive liquid chromatographic-tandem mass spectrometric (LC/MS/MS) method has been developed for the trace analysis of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a genotoxic impurity in a pharmaceutical ingredient. nih.govresearchgate.net This method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and aqueous buffer mixture, which is a common setup for the separation of pyridine derivatives. nih.govresearchgate.net

The separation of halogenated aromatic compounds can be optimized by exploring different stationary phases. While a standard C18 column can often resolve closely related compounds, phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivities due to different pi-pi interactions with the aromatic ring of the analytes. chromforum.org The basic nature of the pyridine ring can sometimes lead to peak tailing on silica-based columns due to interactions with residual silanol (B1196071) groups. This can be mitigated by using end-capped columns, adding modifiers like triethylamine (B128534) (TEA) to the mobile phase to mask the silanol groups, or adjusting the mobile phase pH. chromforum.org For hydrophilic pyridine derivatives, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can provide excellent separation and peak shape without the need for ion-pairing reagents, which are often incompatible with mass spectrometry. helixchrom.com

A summary of typical HPLC conditions applicable to the analysis of chloromethylated pyridine derivatives is presented in the table below.

| Parameter | Typical Conditions |

| Stationary Phase | Reversed-phase: C18, C8, Phenyl-Hexyl, Pentafluorophenyl (PFP) Mixed-Mode: Combining reversed-phase and cation-exchange |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution. Additives such as trifluoroacetic acid (TFA) (0.1%) to improve peak shape and for ion-pairing, or ammonium (B1175870) acetate (B1210297)/formate (B1220265) buffer to control pH. nih.govresearchgate.nethelixchrom.com For MS compatibility, volatile buffers like ammonium formate or acetate are preferred over non-volatile ones like phosphate. |

| Detection | UV detection is common, typically in the range of 210-280 nm. nih.govresearchgate.net Mass Spectrometry (MS) provides structural information and higher selectivity, especially for complex mixtures or trace analysis. nih.govresearchgate.net |

| Flow Rate | Typically 0.5-1.5 mL/min for analytical columns (e.g., 4.6 mm i.d.). |

| Temperature | Column temperature can be controlled (e.g., 25-40 °C) to improve reproducibility and separation efficiency. chromforum.org |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like substituted pyridines. The NIST Chemistry WebBook includes gas chromatography data for 2,4,6-trimethylpyridine, indicating its suitability for GC analysis. nist.gov For halogenated derivatives like this compound, GC coupled with a mass spectrometer (GC-MS) is particularly useful for both separation and identification.

Research Findings:

Research on the synthesis of a bromo-substituted (chloromethyl)pyridine has utilized GC-MS to monitor reaction conversion and characterize the product. mdpi.com This demonstrates the applicability of GC-MS for analyzing halogenated pyridine derivatives. The choice of the capillary column is crucial for achieving good separation. Non-polar columns (e.g., DB-5 type) or columns with intermediate polarity are often used for the analysis of such compounds.

A patent describing the halogenation of 3-methylpyridine (B133936) to produce compounds like 3-difluorochloromethylpyridine mentions the use of gas chromatography for product analysis, further supporting the utility of this technique for separating halogenated pyridine isomers. google.com

The following table summarizes typical GC conditions that could be adapted for the analysis of this compound.

| Parameter | Typical Conditions |

| Stationary Phase | Capillary columns with phases like 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) or other mid-polarity phases. |

| Carrier Gas | Helium or Hydrogen at a constant flow or pressure. |

| Injector | Split/splitless injector, with temperature typically set to 250-300 °C to ensure rapid volatilization without degradation. |

| Oven Program | A temperature gradient program is often used to separate compounds with a range of boiling points. For example, starting at a lower temperature (e.g., 50-100 °C) and ramping up to a higher temperature (e.g., 250-300 °C). |

| Detector | Flame Ionization Detector (FID) for general quantitation or Mass Spectrometer (MS) for identification and selective detection. mdpi.com |

Column Chromatography for Isolation

For the preparative isolation of this compound and its derivatives, column chromatography using silica (B1680970) gel is a standard laboratory technique. Synthesis procedures for related pyridine derivatives often describe purification by column chromatography. helixchrom.com

Methodology:

The crude reaction mixture is typically dissolved in a minimal amount of a non-polar solvent and loaded onto a silica gel column. The separation is then achieved by eluting the column with a solvent system of increasing polarity. A common mobile phase for pyridine derivatives is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate or dichloromethane. The fractions are collected and analyzed by a suitable technique (e.g., Thin Layer Chromatography or HPLC) to identify those containing the pure product.

Q & A

Q. What are the established synthetic routes for 3-(Chloromethyl)-2,4,6-trimethylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via chloromethylation of 2,4,6-trimethylpyridine using formaldehyde and HCl under Lewis acid catalysis (e.g., ZnCl₂). Key parameters include:

-

Temperature : 60–80°C to balance reaction rate and byproduct formation.

-

Catalyst loading : 5–10 mol% ZnCl₂ to minimize side reactions.

-

Solvent selection : Non-polar solvents (e.g., dichloromethane) enhance electrophilic substitution.

For optimization, monitor reaction progress via GC-MS or HPLC. Evidence from analogous bromination reactions suggests Pd(OAc)₂ catalysts in toluene/dioxane at 90°C improve selectivity .Table 1: Key Reaction Parameters

Parameter Optimal Range Monitoring Technique Temperature 60–80°C Thermocouple/IR Catalyst (ZnCl₂) 5–10 mol% Titration Reaction Time 8–12 h GC-MS

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- GC-MS : Verify purity ≥98% (retention time comparison) .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., chloromethyl peak at δ 4.5–5.0 ppm).

- IR Spectroscopy : Detect C-Cl stretching at 600–800 cm⁻¹ .

- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (C₉H₁₁ClN; C: 62.24%, H: 6.39%, N: 8.07%).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats (flash point ~55°C) .

- Ventilation : Use fume hoods to avoid inhalation (H302/H226 hazards) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The 2,4,6-trimethyl groups create steric hindrance, slowing SN2 mechanisms. Instead, SN1 pathways dominate in polar solvents (e.g., DMF):

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., NaN₃, NaSH).

- Computational Modeling : Use DFT (B3LYP/6-311G(d,p)) to map transition states and charge distribution .

Evidence from related pyridines shows bulky bases like 2,4,6-trimethylpyridine suppress racemization in active esters, highlighting steric control .

Q. How can discrepancies between experimental and computational bond parameters be resolved?

- Methodological Answer : Discrepancies (e.g., bond length R²=0.9944 vs. angle R²=0.8043 in B3LYP models) arise from:

- Basis Set Limitations : Include dispersion corrections (e.g., B3LYP-D3).

- Solvent/Crystal Effects : Compare gas-phase DFT with X-ray data ().

Table 2: Computational vs. Experimental Data

| Parameter | Experimental (X-ray) | B3LYP/6-311G(d,p) |

|---|---|---|

| C-Cl Bond Length | 1.78 Å | 1.82 Å |

| N-C(Chloromethyl) | 1.34 Å | 1.37 Å |

Q. What strategies mitigate byproduct formation during coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Use PdCl₂(dppf) with S-Phos ligands to enhance cross-coupling efficiency .

- Temperature Gradients : Stepwise heating (70°C → 90°C) reduces decomposition.

- Additives : Add 2,4,6-trimethylpyridine as a weak base to suppress β-hydride elimination .

Data Contradiction Analysis

Q. Why do IR and NMR data sometimes conflict in confirming chloromethyl group positioning?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.